molecular formula C12H16O4 B6154688 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid CAS No. 858208-28-3

2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B6154688
CAS No.: 858208-28-3
M. Wt: 224.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propanoic acid moiety attached to the phenyl ring at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of catalytic hydrogenation of 3,5-dimethoxyphenylacetic acid derivatives, followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring.

    3,5-Dimethoxyphenylacetic acid: A structurally related compound with a similar phenyl ring substitution pattern.

    Methyl 3,5-dimethoxyphenylacetate: A methyl ester derivative of 3,5-dimethoxyphenylacetic acid.

Uniqueness

2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

858208-28-3

Molecular Formula

C12H16O4

Molecular Weight

224.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.